6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
Description
6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a heterocyclic compound featuring a pyrrolidine ring fused to a tetrahydropyrimidine-2,4-dione core. The pyrrolidine substituent’s position (2-yl vs.
Properties
Molecular Formula |
C8H12ClN3O2 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
6-pyrrolidin-2-yl-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-7-4-6(10-8(13)11-7)5-2-1-3-9-5;/h4-5,9H,1-3H2,(H2,10,11,12,13);1H |
InChI Key |
MYCLDVYYIMJOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=O)NC(=O)N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the tetrahydropyrimidine-dione structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrrolidine ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Pyrrolidin-2-yl vs. Pyrrolidin-3-yl Derivatives
The substitution pattern on the pyrrolidine ring significantly impacts molecular interactions:
- 6-(Pyrrolidin-3-yl)-... hydrochloride (CAS 1909325-59-2): Exhibits a 3-yl substituent, which may alter hydrogen-bonding capacity and spatial orientation compared to the 2-yl isomer. This compound is highlighted for its role in drug development and material engineering due to its high purity and structural versatility .
- 6-(Pyrrolidin-2-yl)-...
Table 1: Comparison of Pyrrolidine-Substituted Analogs
*Assumed based on structural similarity.
Aminoalkyl-Substituted Derivatives
1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Hydrochloride (CAS 34386-73-7)
- Structure : Features a primary amine group on an ethyl chain.
- Properties : Molecular weight 205.65 g/mol; used in life science research due to its amine functionality, which enhances solubility in aqueous systems .
- Applications: Versatile building block for bioactive molecules, leveraging its reactive amino group for conjugation.
5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-... Hydrochloride (EN300-386:198)
- Structure : Contains a trifluoroethyl group, introducing strong electron-withdrawing effects.
- Applications : Likely useful in agrochemicals or materials requiring resistance to enzymatic degradation.
Table 2: Aminoalkyl-Substituted Derivatives
Piperidine and Aromatic-Substituted Analogs
6-(3-Aminopiperidin-1-yl)-2,4-dioxo-... Derivatives
- Synthesis : Produced via asymmetric reduction using catalytic methods, yielding optically active intermediates for chiral drug synthesis .
- Applications: Potential use in central nervous system (CNS) therapeutics due to the piperidine moiety’s prevalence in neuromodulators.
6-(3,5-Dimethylbenzyl)-5-ethyl-... (C₂₄H₂₈N₂O₄)
Key Research Findings and Trends
- Structure-Activity Relationships (SAR): Pyrrolidine position: 2-yl vs. 3-yl affects steric accessibility for target binding. Aminoalkyl groups: Enhance solubility and biofunctionalization. Halogenated groups: Improve stability and lipophilicity.
- Material Science : Bulky substituents (e.g., dimethylbenzyl in ) enable tailored crystal packing for optoelectronic applications.
Biological Activity
6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring fused with a tetrahydropyrimidine-2,4-dione structure. This structural configuration is essential for its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClN₃O₂ |
| Molecular Weight | 195.67 g/mol |
| CAS Number | 1909325-59-2 |
The biological activity of 6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate pathways involved in inflammation and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and enzymes involved in inflammatory responses.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurological pathways.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that 6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine derivatives exhibit antimicrobial properties against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis.
Anticancer Potential
The compound has shown promise in cancer research. In vitro studies suggest it inhibits cell proliferation in several cancer cell lines by inducing apoptosis and inhibiting tumor growth factors.
Anti-inflammatory Effects
Research indicates that this compound may reduce the production of pro-inflammatory cytokines such as TNFα and IL-6. This property makes it a candidate for treating autoimmune diseases and chronic inflammatory conditions.
Case Studies and Research Findings
Several studies have evaluated the biological activity of 6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine derivatives:
- In vitro Studies : A study demonstrated that the compound significantly inhibited the growth of A431 vulvar epidermal carcinoma cells at concentrations as low as 10 μM .
- In vivo Studies : In an animal model of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and damage compared to control groups .
- Structure-Activity Relationship (SAR) : Research into the SAR has revealed that modifications to the pyrrolidine ring can enhance biological activity and selectivity for specific targets .
Comparison with Similar Compounds
To understand the unique properties of 6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, it is useful to compare it with similar compounds:
| Compound | Biological Activity |
|---|---|
| Pyrrolidine derivatives | General antimicrobial activity |
| Tetrahydropyrimidines | Anticancer activity but less selective |
| Prolinol | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
